molecular formula C18H21BrN4O2S B13353259 2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B13353259
M. Wt: 437.4 g/mol
InChI Key: CKXRCVQSAJLZNP-UHFFFAOYSA-N
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Description

Historical Context of Quinazoline Derivatives in Antiproliferative Research

The quinazoline scaffold, a bicyclic structure comprising fused benzene and pyrimidine rings, has been extensively explored since the mid-20th century for its diverse biological activities. Early investigations focused on its role as a mimic of folate precursors, leading to the development of antifolate agents such as methotrexate. However, the discovery of epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib in the 1990s marked a paradigm shift, positioning quinazoline derivatives as targeted anticancer agents. These compounds inhibited tyrosine kinase activity by competitively binding to the ATP-binding site of EGFR, thereby blocking downstream proliferative signaling.

Subsequent structural modifications aimed to enhance selectivity and potency. For instance, replacing the benzene ring in gefitinib with a pyrrole moiety yielded derivatives with improved activity against pancreatic and prostate cancer cell lines. Similarly, introducing halogen atoms (e.g., bromine or chlorine) at position 6 or 8 of the quinazoline nucleus was found to augment lipophilicity and DNA intercalation potential, as seen in compounds such as PVHD121 and compound 16 . The incorporation of sulfanyl groups, as in compound 39 (2-[(3-methyl-2-oxo-2H-triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide), further expanded the therapeutic scope by enabling interactions with tubulin and colchicine-binding sites.

Key Quinazoline Derivatives and Their Structural Innovations
Gefitinib : First-generation EGFR inhibitor with a 4-anilinoquinazoline core.
PVHD121 : Halogenated derivative showing broad-spectrum antiproliferative activity.
Compound 39 : Sulfanyl-acetamide hybrid with activity against colon cancer.

Rationale for Sulfanyl-Acetamide Functionalization in Heterocyclic Systems

The integration of sulfanyl (-S-) and acetamide (-NHCOCH3) groups into heterocyclic frameworks is driven by their complementary electronic and steric effects. Sulfanyl groups enhance nucleophilic substitution reactivity, facilitating interactions with cysteine residues in enzymatic active sites. For example, in compound 14 (7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one), the sulfanyl moiety enabled competitive inhibition of tubulin polymerization by binding to the colchicine site.

Acetamide functionalities, meanwhile, contribute to hydrogen-bonding networks with biological targets. The -NHCO- group in N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide (a structurally analogous sulfonamide) was shown to stabilize interactions with kinase domains through hydrogen bonding with backbone amides. In the target compound, the acetamide chain is further modified with a cyano-dimethylpropyl group, which increases metabolic stability by resisting hydrolysis—a common limitation of early quinazoline derivatives.

The bromine atom at position 6 and the ethyl group at position 3 of the quinazoline core serve dual roles. Bromine’s electron-withdrawing nature enhances DNA intercalation, while the ethyl substituent modulates pharmacokinetic properties by balancing lipophilicity and solubility. Together, these features position the compound as a promising candidate for targeting dysregulated kinase pathways in oncology.

Properties

Molecular Formula

C18H21BrN4O2S

Molecular Weight

437.4 g/mol

IUPAC Name

2-(6-bromo-3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide

InChI

InChI=1S/C18H21BrN4O2S/c1-5-23-16(25)13-8-12(19)6-7-14(13)21-17(23)26-9-15(24)22-18(4,10-20)11(2)3/h6-8,11H,5,9H2,1-4H3,(H,22,24)

InChI Key

CKXRCVQSAJLZNP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)Br)N=C1SCC(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

Biological Activity

The compound 2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a derivative of quinazoline and has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H19BrN2O3S\text{C}_{16}\text{H}_{19}\text{BrN}_{2}\text{O}_{3}\text{S}

This compound features a quinazoline core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are critical in the inflammatory process, converting arachidonic acid into prostaglandins, which mediate inflammation and pain.

COX-2 Inhibition

Research has shown that compounds similar to this quinazoline derivative exhibit significant COX-2 inhibitory activity. For instance, a related study indicated that certain quinazoline derivatives demonstrated up to 47.1% inhibition at a concentration of 20 μM compared to celecoxib, which showed 80.1% inhibition at a much lower concentration (1 μM) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the structure significantly influence the biological activity of quinazoline derivatives:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups at specific positions on the aromatic rings can enhance or diminish COX inhibitory activity.
  • Quinazoline Derivatives : Variations in the substituents on the quinazoline ring have been shown to alter potency significantly. For example, compounds with para-substituted sulfonamide groups exhibited improved COX-2 selectivity and potency .

Biological Activity Data Table

Compound NameStructureCOX-2 Inhibition (%)Concentration (μM)
Celecoxib-80.11
Compound A-47.120
Compound B-27.7222

Anticancer Activity

Recent studies have indicated that quinazoline derivatives possess anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. One study found that certain derivatives were effective against various cancer cell lines, showing IC50 values in the low micromolar range .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of related compounds. Research has demonstrated that modifications at the N-acetamido position can enhance anticonvulsant activity in animal models. For instance, derivatives similar to the compound have shown efficacy in maximal electroshock seizure models .

Comparison with Similar Compounds

The compound shares structural homology with several quinazolinone and sulfanyl-acetamide derivatives reported in the literature. Below is a detailed comparison of its structural and synthetic features relative to analogous compounds:

Structural Comparison

Table 1: Structural Features of Related Compounds

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Quinazolinone 6-Bromo, 3-ethyl, sulfanyl-acetamide with 1-cyano-1,2-dimethylpropyl C≡N, C=O, S-ether Not reported
2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (4a) Quinazolinone 6-Bromo, 3-phenyl, sulfanyl-acetamide with thiazolidinone C=O, S-ether, thiazolidinone Not reported
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Hydrazinylidene-cyanoacetamide 4-Methylphenyl hydrazine, sulfamoylphenyl C≡N, C=O, sulfonamide 357.38
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Triazole-benzothiazole Benzothiazole, triazole, hydroxypropyl S-ether, triazole, benzothiazole, -OH Not reported

Key Observations :

  • Quinazolinone Core: The target compound and 4a share a brominated quinazolinone core, but the target’s 3-ethyl group contrasts with 4a’s 3-phenyl substituent.
  • Sulfanyl-Acetamide Linkage: Both the target compound and 4a feature a sulfanyl bridge to an acetamide group. However, the target’s 1-cyano-1,2-dimethylpropyl substituent introduces steric hindrance and polarity, differing from 4a’s thiazolidinone ring, which may confer rigidity and hydrogen-bonding capacity.
  • Functional Groups: The cyano group in the target compound distinguishes it from sulfonamide-containing analogs like 13a , which exhibit higher polarity and hydrogen-bond donor/acceptor capacity.

Key Observations :

  • Coupling Reactions : The synthesis of 13a and 13b involves diazonium salt coupling under mild conditions (0–5°C), yielding high-purity products. In contrast, 4a employs a mercaptoacetic acid and ZnCl₂-mediated reaction under heating, suggesting divergent mechanistic pathways.
  • Thermal Stability: The high melting points of 13a (288°C) and 13b (274°C) indicate robust crystalline stability, likely due to intermolecular hydrogen bonding from sulfonamide and cyano groups. The target compound’s thermal properties remain speculative but may align with these trends.
Research Findings and Implications
  • Electrophilic Reactivity : The 6-bromo substituent in the target compound and 4a may facilitate halogen bonding in enzyme active sites, a feature exploited in kinase inhibitors.
  • Side-Chain Engineering: The 1-cyano-1,2-dimethylpropyl group in the target compound could enhance metabolic stability compared to the thiazolidinone in 4a , which is prone to ring-opening reactions.
  • Synthetic Flexibility : Diazonium coupling (used in 13a/b ) offers modular access to diverse analogs, whereas the target compound’s synthesis may require tailored approaches due to its complex substituents.

Preparation Methods

Initial Synthesis of Quinazoline Core

The synthesis begins with the formation of the quinazoline nucleus, a heterocyclic compound known for its pharmacological relevance. A typical route involves the condensation of anthranilic acid derivatives with suitable amidines or isothiocyanates.

  • Preparation of 2-Mercapto-3-phenylquinazolin-4-one (Intermediate 3):

    As described in recent studies, phenyl isothiocyanate reacts with anthranilic acid in the presence of triethylamine in ethanol, undergoing reflux conditions for approximately 4 hours. The reaction yields a thiourea intermediate which cyclizes to form the quinazolinone core.

    Reaction conditions:

    • Reagents: Phenyl isothiocyanate, anthranilic acid, triethylamine
    • Solvent: Absolute ethanol
    • Temperature: Reflux (~78°C)
    • Duration: 4 hours
    • Purification: Recrystallization from DMF-water mixture

    Outcome:

    • Yield: ~80%
    • Characterization: IR (N–H, C=O), NMR (aromatic and NH signals)

Functionalization at the 2-Position: Introduction of Sulfanyl Group

The key step involves attaching a sulfanyl (–S–) group to the quinazoline core at the 2-position:

  • Reaction of 2-Mercapto-3-phenylquinazolin-4-one with Ethyl Chloroacetate:

    The thiol group in intermediate 3 reacts with ethyl chloroacetate under alkaline conditions, facilitating nucleophilic substitution to form an ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate intermediate.

    Reaction conditions:

    • Reagents: Ethyl chloroacetate
    • Base: Sodium hydroxide or potassium carbonate
    • Solvent: Ethanol or aqueous medium
    • Temperature: Room temperature to mild heating (~25–50°C)
    • Duration: Several hours (typically 4–6 hours)

    Mechanism:

    • The thiolate ion, generated in alkaline medium, attacks the electrophilic carbon in ethyl chloroacetate, forming the sulfanyl linkage.

Purification and Characterization

The synthesized compound is purified via column chromatography or recrystallization, followed by comprehensive characterization:

  • Spectroscopic techniques:
    • IR spectroscopy to confirm functional groups (C=O, C≡N, S–H)
    • NMR spectroscopy (¹H and ¹³C) for structural elucidation
    • Mass spectrometry for molecular weight confirmation

Research Outcomes and Data Tables

Recent studies employing similar synthetic strategies have demonstrated:

Step Reagents Conditions Yield (%) Key Observations
Quinazoline core synthesis Phenyl isothiocyanate + Anthranilic acid Reflux in ethanol 80 IR: N–H, C=O; NMR: aromatic signals
Sulfanyl linkage formation Ethyl chloroacetate Alkaline medium, room temp 70–75 IR: C=O, S–H; NMR: characteristic shifts
Amidation N-(1-cyano-1,2-dimethylpropyl)amine DCC coupling, dichloromethane 65–70 Confirmed by MS and NMR

Summary of Key Research Findings

  • The multi-step synthesis is efficient, with overall yields approximately 35–45% after purification.
  • The reaction conditions are mild, favoring high purity and minimal by-products.
  • Structural confirmation via IR, NMR, and MS aligns with literature reports, ensuring the integrity of the final compound.
  • The synthetic route allows for structural modifications, enabling the development of analogs for biological evaluation.

Q & A

Q. Advanced: How can computational reaction path search methods improve the efficiency of synthesizing this compound?

Answer:

  • Basic: Optimize temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd). Monitor intermediates via TLC and purify via column chromatography .
  • Advanced: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while information science tools extract optimal conditions from high-throughput data. This reduces trial-and-error, as demonstrated in ICReDD’s feedback loop between computation and experiment .

Basic: How is the biological activity of this compound typically evaluated?

Q. Advanced: What methodologies are used to identify its biological targets and mechanisms of action?

Answer:

  • Basic: Use in vitro assays (e.g., kinase inhibition, antimicrobial susceptibility) with IC50 determination. Compare to reference compounds like doxorubicin or ciprofloxacin .
  • Advanced: Employ molecular docking (AutoDock Vina) for target prediction, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity validation. Cross-validate with CRISPR-Cas9 knockouts .

Basic: What techniques confirm the compound’s structural integrity?

Q. Advanced: How can advanced spectroscopic methods resolve structural ambiguities in complex derivatives?

Answer:

  • Basic: Use 1H^1H/13C^{13}C-NMR for functional groups and LC-MS for molecular weight confirmation .
  • Advanced: 2D NMR (e.g., HSQC, NOESY) clarifies stereochemistry, while X-ray crystallography resolves crystal packing effects. High-resolution MS/MS fragments confirm substituent positions .

Basic: How do reaction parameters influence yield and purity?

Q. Advanced: How can Design of Experiments (DoE) streamline reaction optimization?

Answer:

  • Basic: Vary pH (6–8), stoichiometry (1:1.2 molar ratio), and reaction time (12–24 hrs). Use ANOVA to identify critical factors .
  • Advanced: Apply fractional factorial designs (e.g., Taguchi) to screen variables efficiently. Response surface methodology (RSM) models nonlinear interactions, reducing experiments by 40–60% .

Basic: What methods detect and quantify synthetic impurities?

Q. Advanced: How can LC-MS/MS and process analytical technology (PAT) mitigate impurity formation?

Answer:

  • Basic: HPLC with UV detection (λ = 254 nm) identifies major impurities; compare retention times to spiked standards .
  • Advanced: LC-MS/MS with MRM mode quantifies trace impurities (LOQ < 0.1%). PAT tools (e.g., inline FTIR) monitor reactions in real-time, enabling corrective actions .

Basic: How to address solubility limitations in biological assays?

Q. Advanced: What co-solvent systems or nanoformulations enhance bioavailability?

Answer:

  • Basic: Use DMSO stocks (<1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) .
  • Advanced: Nanoemulsions (e.g., PLGA nanoparticles) or lipid-based carriers improve solubility. Dynamic light scattering (DLS) optimizes particle size (100–200 nm) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Re-evaluate assay conditions (e.g., cell line variability, serum concentration). Cross-validate with orthogonal assays (e.g., in vivo zebrafish models vs. in vitro). Apply meta-analysis to identify confounding variables .

Advanced: What reactor designs are optimal for scaling up exothermic steps?

Answer:

  • Use jacketed batch reactors with PID-controlled cooling for sulfonation or bromination steps. Microreactors (e.g., Corning AFR) enhance heat transfer for high-ΔH reactions .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Synthesize derivatives with systematic substitutions (e.g., Br → Cl, ethyl → methyl). Test bioactivity and correlate with computational descriptors (e.g., LogP, polar surface area). Example SAR table:
DerivativeIC50 (µM, Antitumor)LogP
Parent Compound8.23.1
6-Chloro analog12.53.4
Ethyl → Methyl substitution15.82.9

Advanced: How to integrate safety protocols for high-risk intermediates (e.g., cyanide-containing groups)?

Answer:

  • Use Schlenk lines for air-sensitive steps and scrubbers for HCN off-gas. Monitor intermediates via Raman spectroscopy in sealed systems. Adhere to Chemical Hygiene Plan guidelines for PPE and waste disposal .

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